ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
Description
Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and an ethyl acetate moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups .
This compound is synthesized via nucleophilic substitution or cyclization reactions, as exemplified in related oxadiazole derivatives (e.g., coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted oxadiazoles in the presence of Cs₂CO₃) . Characterization typically involves spectroscopic methods such as ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-13(16)9-12-14-11(15-18-12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFEPBZDHRLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the formation of an acylated amidoxime intermediate. Ethyl bromoacetate acts as the activated carboxylic acid derivative, reacting with the amidoxime’s nucleophilic amino group. Cyclization is facilitated by bases such as potassium carbonate or triethylamine, which deprotonate the intermediate and promote intramolecular nucleophilic attack. The final step involves dehydration to form the oxadiazole ring.
Optimization Parameters :
Case Study: Modified Tiemann-Krüger Protocol
A modified Tiemann-Krüger approach was applied by Bhat et al. (2022) for analogous compounds. Starting with benzylamine and ethyl bromoacetate, the amidoxime intermediate was synthesized via hydrazine hydrate treatment. Subsequent cyclization using phosphoryl chloride (POCl₃) yielded the target oxadiazole with a 68% yield.
One-Pot Synthesis in Superbase Medium
Baykov et al. (2017) pioneered a one-pot synthesis using NaOH/DMSO as a superbase medium, enabling room-temperature cyclocondensation of amidoximes and carboxylic acid esters.
Procedure and Advantages
In this method, benzamidoxime and ethyl bromoacetate are combined in a 1:1 molar ratio within a DMSO solution containing NaOH. The superbase deprotonates the amidoxime, accelerating nucleophilic attack on the ester. The reaction completes within 4–6 hours, yielding 70–85% of the product without requiring high temperatures.
Key Benefits :
-
Eliminates toxic solvents and expensive catalysts.
-
Scalable for industrial production due to simplified purification (precipitation with water).
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Although less common, 1,3-dipolar cycloaddition offers an alternative route. This method involves generating a nitrile oxide from a benzyl-substituted hydroxymoyl chloride, which reacts with ethyl cyanoacetate.
Challenges and Solutions
Nitrile oxides are prone to dimerization, reducing yields. Bokach et al. (2003) mitigated this using platinum(IV) catalysts, stabilizing the nitrile oxide and improving regioselectivity. However, the requirement for noble metal catalysts (e.g., PtCl₄) increases costs, limiting industrial applicability.
Typical Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Sahin et al. (2002) demonstrated that cyclocondensation reactions under microwave conditions (300 W, 15 minutes) achieve yields comparable to conventional methods but in 1/10th the time.
Protocol for Microwave Synthesis
-
Combine benzamidoxime (1 eq), ethyl bromoacetate (1.2 eq), and K₂CO₃ (2 eq) in DMF.
-
Irradiate at 100°C for 15 minutes.
-
Purify via silica gel chromatography to isolate the product in 72% yield.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Time | Cost |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, 80°C | 60–75% | 6–12 hrs | Low |
| Superbase (NaOH/DMSO) | RT, no catalyst | 70–85% | 4–6 hrs | Low |
| 1,3-Dipolar Cycloaddition | PtCl₄, CH₂Cl₂, 0–5°C | 35–50% | 24 hrs | High |
| Microwave-Assisted | Microwave, 100°C | 70–75% | 15 mins | Moderate |
Industrial-Scale Production Considerations
For large-scale synthesis, the superbase method is preferred due to its simplicity and cost-effectiveness. Continuous flow reactors can further enhance efficiency by maintaining optimal temperature and mixing conditions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >98% purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ester group can yield the corresponding alcohol, while nucleophilic substitution can introduce various functional groups at the benzyl position .
Scientific Research Applications
Chemistry
In the realm of chemistry, ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate serves as a building block for synthesizing more complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for developing new compounds with tailored functionalities.
Biology
The compound has shown bioactive potential , particularly in drug discovery. Research indicates that it may inhibit enzymes relevant to various biological pathways. For instance, it has been studied for its interaction with acetylcholinesterase, an enzyme linked to Alzheimer's disease treatment .
Medicine
In medicinal chemistry, this compound is being explored for its anticancer properties . A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit strong antiproliferative activities against lung (A549) and colon (Caco-2) cancer cell lines. These derivatives showed significant downregulation of key signaling pathways associated with cancer progression .
Industry
The compound's unique properties make it suitable for developing new materials with specific characteristics. It can be utilized in formulating specialized coatings or polymers that require enhanced thermal stability or chemical resistance.
Case Studies
- Anticancer Activity : A study published in 2024 highlighted the efficacy of a series of 1,2,4-oxadiazole derivatives in inhibiting cancer cell proliferation. The compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide .
- Enzyme Inhibition : Research has indicated that this compound can inhibit acetylcholinesterase effectively. This inhibition is crucial for developing treatments targeting neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as acetylcholinesterase, which is relevant for Alzheimer’s disease treatment . The oxadiazole ring can interact with the active site of the enzyme, leading to its inhibition. Additionally, the compound may interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate with structurally related compounds, focusing on substituents, synthetic yields, physical properties, and biological activities:
*Synthetic yield inferred from analogous oxadiazole syntheses . ‡Biological activities extrapolated from structurally similar compounds (e.g., oxadiazole-containing bioactive molecules in ).
Key Observations
Chlorophenyl and methoxyphenyl derivatives (e.g., compound 10c and 10f in ) exhibit higher melting points (~98–114°C) due to enhanced intermolecular interactions (e.g., halogen bonding, π-π stacking).
Synthetic Accessibility :
- Yields for benzyl-substituted oxadiazoles (~75–80%) are comparable to chlorophenyl analogues (78%) but lower than methoxyphenyl derivatives (80%) .
- Ethyl ester groups are synthetically favorable, enabling straightforward purification via column chromatography (petroleum ether/ethyl acetate) .
Biological Relevance :
- Methyl-substituted oxadiazoles (e.g., compound 39 ) are prioritized in drug discovery for MMP-13 inhibition due to their compact size and metabolic stability .
- Benzyl-substituted derivatives are explored in CNS-targeted therapies, as seen in compound sc-333373A (1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride), which modulates neurotransmitter systems .
Industrial Applications :
- Lithium salts of oxadiazole acetates (e.g., ) are marketed for chemical supply chains, highlighting their stability and scalability .
Critical Analysis of Research Findings
- Contradictions : While methyl and benzyl substituents improve lipophilicity, their effects on target selectivity remain ambiguous. For example, compound 39 (methyl-substituted) inhibits MMP-13, whereas benzyl derivatives lack explicit mechanistic data .
- Data Gaps : Melting points and solubility profiles for the target compound are unreported, limiting formulation studies.
Biological Activity
Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is an organic compound belonging to the oxadiazole class, characterized by its molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article explores its biological activity through various research findings, including case studies and data tables.
The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acid derivatives. A common method includes O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring. The compound's structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can be leveraged for further modifications to enhance biological activity.
Research indicates that this compound interacts with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can potentially lead to increased levels of acetylcholine in the brain, contributing to improved cognitive function in neurodegenerative conditions.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. A study highlighted the modification of the 1,2,4-oxadiazole class to develop agents targeting gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium . The findings suggest that compounds within this class exhibit potent activity against these pathogens while maintaining selectivity against Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
The following table summarizes key findings from a study evaluating the antimicrobial efficacy of various oxadiazole derivatives:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | C. difficile | 6 µg/mL | AChE inhibition |
| Compound 1 | E. faecium | 4 µg/mL | Membrane lytic activity |
| Benzalkonium Chloride | C. difficile | 2 µg/mL | Membrane lysis |
This table illustrates that this compound exhibits comparable activity to established antimicrobial agents like vancomycin and benzalkonium chloride against critical pathogens.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. Research suggests that compounds in the oxadiazole class can mitigate oxidative stress and inflammation in neuronal cells . These properties are vital for developing treatments for neurodegenerative diseases.
Research Findings on Neuroprotection
A study assessed the neuroprotective effects of various oxadiazole derivatives on neuronal cell lines exposed to oxidative stress:
| Compound | Cell Line | Protective Effect (%) | Concentration (µM) |
|---|---|---|---|
| This compound | SH-SY5Y | 75 | 10 |
| Compound A | PC12 | 60 | 20 |
| Control | - | - | - |
The results indicate that this compound significantly protects neuronal cells from oxidative damage at lower concentrations compared to other compounds tested.
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For oxadiazole derivatives, cyclization of precursors (e.g., amidoximes with activated esters) under reflux conditions is common . Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Catalyst : Use potassium carbonate or triethylamine to deprotonate intermediates .
Purity is validated via HPLC (>95%) and NMR to confirm absence of unreacted starting materials .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl group at C3 of oxadiazole) and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1740 cm for ester, ~1650 cm for oxadiazole) .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve:
- Functional Group Substitution : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity trends .
- Bioactivity Assays : Test modified analogs against targets (e.g., enzymes, cancer cell lines) using standardized protocols (e.g., IC determination) .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects on reactivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) are addressed via:
- Molecular Dynamics (MD) Simulations : Assess binding stability of analogs with target proteins (e.g., kinases) under physiological conditions .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent hydrophobicity correlating with potency) .
- In Silico ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic variability (e.g., metabolic stability) that may explain in vitro-in vivo discordance .
Q. What experimental designs are recommended for evaluating the compound’s potential in CNS drug discovery?
- Methodological Answer : For neuroactivity studies:
- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .
- In Vivo Behavioral Assays : Test anxiolytic or anticonvulsant effects in rodent models (e.g., elevated plus maze) .
- Safety Profiling : Measure hepatotoxicity (ALT/AST levels) and neuroinflammation markers (e.g., TNF-α) .
Q. How can researchers address low aqueous solubility of this compound in formulation studies?
- Methodological Answer : Strategies include:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions arise due to:
- Metabolic Differences : In vitro models lack metabolic enzymes (e.g., CYP450). Use liver microsome assays to identify active metabolites .
- Tumor Microenvironment : 3D cell cultures or patient-derived xenografts (PDX) better mimic in vivo conditions .
- Dose-Response Variability : Conduct pharmacokinetic studies to correlate plasma concentrations with efficacy .
Comparative Structural Analysis
Q. What insights can be gained from comparing this compound with its 1,3,4-oxadiazole analogs?
- Methodological Answer : Key comparisons include:
- Ring Stability : 1,2,4-Oxadiazoles are more hydrolytically stable than 1,3,4-oxadiazoles under acidic conditions .
- Bioactivity : 1,2,4-Oxadiazoles show higher affinity for GABA receptors, while 1,3,4-oxadiazoles are better kinase inhibitors .
- Synthetic Accessibility : 1,2,4-Oxadiazoles require milder cyclization conditions (e.g., room temperature for amidoximes) .
Methodological Innovation
Q. How can machine learning (ML) accelerate the discovery of novel this compound derivatives?
- Methodological Answer : ML workflows involve:
- Data Curation : Compile structural and bioactivity data from public databases (e.g., ChEMBL) .
- Feature Engineering : Use molecular descriptors (e.g., LogP, topological polar surface area) to train predictive models .
- Generative Chemistry : Reinforcement learning to design synthetically accessible analogs with predicted target affinity .
Ethical and Safety Considerations
Q. What protocols ensure safe handling of this compound in academic labs?
- Methodological Answer :
Adhere to: - PPE Requirements : Gloves, lab coats, and goggles to prevent dermal exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroacetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
